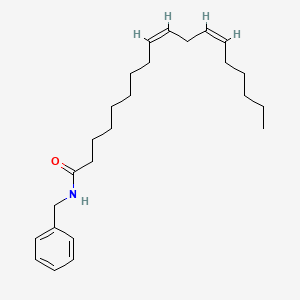
N-Benzyllinoleamid
Übersicht
Beschreibung
N-Benzyllinoleamide is an organic compound with the molecular formula C₂₅H₃₉NO and a molecular weight of 369.58 g/mol . It is a derivative of linoleic acid, where the carboxyl group is replaced by a benzylamide group. This compound is known for its various biological activities, including anti-inflammatory and anti-fatigue properties .
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Modellverbindung zur Untersuchung der Amidbindungsbildung und -reaktionen verwendet.
Biologie: Untersucht für seine Rolle bei der Modulation biologischer Pfade, insbesondere derer, die mit Entzündungen und Müdigkeit zusammenhängen.
Medizin: Erforscht für seine potenziellen therapeutischen Wirkungen, einschließlich entzündungshemmender und schmerzlindernder Eigenschaften.
5. Wirkmechanismus
N-Benzyllinoleamid übt seine Wirkungen hauptsächlich durch die Hemmung der löslichen Epoxidhydrolase (sEH) aus. Dieses Enzym ist am Metabolismus von Epoxiden beteiligt, die von mehrfach ungesättigten Fettsäuren abgeleitet sind. Durch die Hemmung von sEH erhöht this compound die Spiegel dieser Epoxide, die entzündungshemmende und schmerzlindernde Eigenschaften haben. Die Verbindung aktiviert auch den Kernfaktor Erythroid 2-verwandten Faktor 2 (Nrf2), einen Transkriptionsfaktor, der an der zellulären Reaktion auf oxidativen Stress beteiligt ist .
Ähnliche Verbindungen:
N-Benzyl-9,12-Octadecadienamid: Ein weiteres Derivat der Linolsäure mit ähnlichen biologischen Aktivitäten.
Linoleamid: Die Stammverbindung ohne die Benzylgruppe.
Einzigartigkeit: this compound ist einzigartig aufgrund seiner doppelten Wirkung als Hemmer der löslichen Epoxidhydrolase und Aktivator des Kernfaktors Erythroid 2-verwandten Faktors 2. Dieser duale Mechanismus trägt zu seinen starken entzündungshemmenden und schmerzlindernden Wirkungen bei, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen macht .
Wirkmechanismus
Target of Action
N-Benzyllinoleamide primarily targets the soluble epoxide hydrolase (sEH) . sEH is an enzyme that degrades epoxy fatty acids (EpFAs), lipid mediators with primarily anti-inflammatory, analgesic, anti-hypertensive, and antiapoptotic activities .
Mode of Action
N-Benzyllinoleamide acts as an inhibitor of sEH . By inhibiting sEH, N-Benzyllinoleamide stabilizes endogenous levels of EpFAs, enhancing their bioavailability and biological functions .
Biochemical Pathways
The inhibition of sEH by N-Benzyllinoleamide affects the metabolism of EpFAs . EpFAs are derived from the cytochrome P450 oxidation of polyunsaturated fatty acids . The stabilization of EpFAs by N-Benzyllinoleamide enhances their anti-inflammatory, analgesic, anti-hypertensive, and antiapoptotic activities .
Pharmacokinetics
N-Benzyllinoleamide is orally bioavailable . Following oral administration in rats, N-Benzyllinoleamide displayed acceptable pharmacokinetic characteristics
Result of Action
The inhibition of sEH by N-Benzyllinoleamide leads to the alleviation of inflammatory pain . This is likely due to the enhanced bioavailability and biological functions of EpFAs .
Biochemische Analyse
Biochemical Properties
N-benzyllinoleamide interacts with several enzymes, proteins, and other biomolecules. It is selective for soluble epoxide hydrolase (sEH) over fatty acid amide hydrolase (FAAH), indicating its specific interaction with these enzymes . The nature of these interactions is crucial for the biochemical reactions in which N-benzyllinoleamide participates.
Cellular Effects
N-benzyllinoleamide has significant effects on various types of cells and cellular processes. It inhibits the production of NF-κB and activates nuclear factor erythroid 2-related factor 2 (Nrf2) in Neuro2a murine neuroblastoma cells . This influence on cell function impacts cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of N-benzyllinoleamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, primarily through its inhibitory action on sEH .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Benzyllinoleamide can be synthesized through the reaction of linoleic acid with benzylamine. The reaction typically involves the activation of the carboxyl group of linoleic acid, followed by nucleophilic substitution with benzylamine. Common reagents for this activation include dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .
Industrial Production Methods: In industrial settings, the synthesis of N-Benzyllinoleamide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity .
Types of Reactions:
Oxidation: N-Benzyllinoleamide can undergo oxidation reactions, particularly at the double bonds of the linoleic acid moiety. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: The compound can be reduced using hydrogenation reactions, typically in the presence of a palladium catalyst.
Substitution: N-Benzyllinoleamide can participate in nucleophilic substitution reactions, especially at the amide nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Benzylamine in the presence of a base like triethylamine.
Major Products:
Oxidation: Epoxides or diols, depending on the reaction conditions.
Reduction: Saturated amides.
Substitution: Various substituted amides depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
N-Benzyl-9,12-octadecadienamide: Another derivative of linoleic acid with similar biological activities.
Linoleamide: The parent compound without the benzyl group.
Macamide: A related compound found in Lepidium meyenii (maca) with similar anti-fatigue properties.
Uniqueness: N-Benzyllinoleamide is unique due to its dual action as an inhibitor of soluble epoxide hydrolase and an activator of nuclear factor erythroid 2-related factor 2. This dual mechanism contributes to its potent anti-inflammatory and analgesic effects, making it a promising candidate for therapeutic applications .
Eigenschaften
IUPAC Name |
(9Z,12Z)-N-benzyloctadeca-9,12-dienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(27)26-23-24-20-17-16-18-21-24/h6-7,9-10,16-18,20-21H,2-5,8,11-15,19,22-23H2,1H3,(H,26,27)/b7-6-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWLCIANOBCQGW-HZJYTTRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18286-71-0 | |
| Record name | N-Benzyl-linoleamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018286710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-BENZYL-LINOLEAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P4OF5ZU43 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the potential benefits of N-benzyllinoleamide related to exercise performance?
A1: Research suggests that N-benzyllinoleamide might have anti-fatigue properties, specifically in the context of exercise. A study using a mouse model demonstrated that administration of N-benzyllinoleamide could prolong exhaustive swimming time. [] This effect was linked to modulated energy metabolism, including increased liver glycogen and non-esterified fatty acid levels, as well as reduced lactic acid, blood ammonia, and lactate dehydrogenase levels after exercise. [] Additionally, the compound appears to improve antioxidant status, as evidenced by decreased malondialdehyde content and increased superoxide dismutase and glutathione peroxidase activities in the brain, muscle, and liver of mice subjected to swimming exercises. []
Q2: Does N-benzyllinoleamide interact with the endocannabinoid system?
A2: Yes, N-benzyllinoleamide exhibits moderate binding affinity for the cannabinoid CB1 receptor (Ki = 0.48 μM). [] Furthermore, it demonstrates weak inhibition of fatty acid amide hydrolase (FAAH) and potently inhibits anandamide cellular uptake. [] This suggests that N-benzyllinoleamide might exert some of its effects through modulation of the endocannabinoid system.
Q3: What are the implications of N-benzyllinoleamide's interaction with the endocannabinoid system?
A3: While more research is needed, the interaction of N-benzyllinoleamide with the endocannabinoid system could be relevant for its potential therapeutic applications. The endocannabinoid system is involved in various physiological processes, including pain modulation, mood regulation, and immune responses. [] Targeting this system with compounds like N-benzyllinoleamide could offer novel therapeutic strategies for conditions related to these processes.
Q4: Are there any analytical methods available to identify and quantify N-benzyllinoleamide in Maca samples?
A4: Yes, several analytical methods have been developed to identify and quantify N-benzyllinoleamide in Maca samples. High-performance liquid chromatography coupled with ultraviolet and mass spectrometry (HPLC-UV-MS/MS) has been successfully employed for this purpose. [, ] This technique enables the separation, identification, and quantification of N-benzyllinoleamide and other macamides present in complex plant matrices.
Q5: How do the levels of N-benzyllinoleamide vary among different Maca varieties?
A5: Research indicates that the concentration of macamides, including N-benzyllinoleamide, can vary significantly among different Maca varieties. For instance, a study comparing yellow, black, white, and purple Maca varieties found that yellow and black Maca had the highest concentrations of macamides, followed by white and purple Maca. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




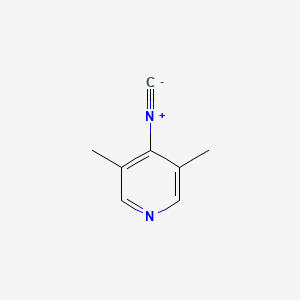
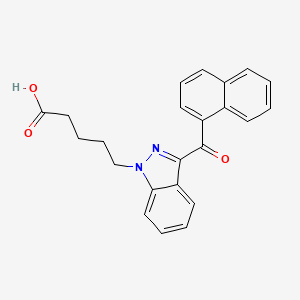
![barium(2+);5-chloro-4-methyl-2-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]benzenesulfonate](/img/structure/B593373.png)
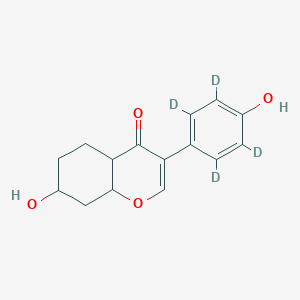

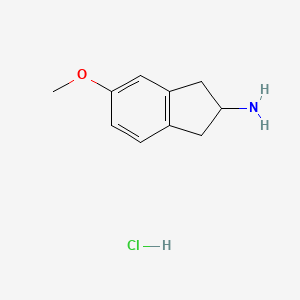
![Sodium (Z)-5-((3aR,4R,5R,6aS)-5-hydroxy-4-((S,1E,5Z)-3-hydroxyocta-1,5-dien-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ylidene)pentanoate](/img/structure/B593380.png)
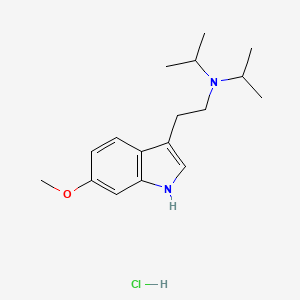
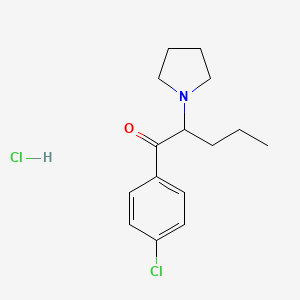
![2-[[2-(4-bromo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride](/img/structure/B593384.png)
![2-[[bis(4-fluorophenyl)methyl]sulfinyl]-N-methyl-acetamide](/img/structure/B593385.png)
